N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide
Description
Properties
IUPAC Name |
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-6-18-13-14-9(4)12(10(5)15-13)16-11(17)7-8(2)3/h8H,6-7H2,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDSMENWPPQKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)NC(=O)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between ethyl acetoacetate and guanidine in the presence of a base.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide.
Formation of the Amide Bond: The final step involves the reaction of the pyrimidine derivative with 3-methylbutanoyl chloride in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Research indicates that N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide exhibits a range of biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and potentially leading to therapeutic benefits in diseases such as cancer and inflammation.
- Receptor Modulation : It can interact with various receptors, altering signaling pathways that influence cell behavior. This mechanism is crucial for its potential use in treating disorders related to receptor dysfunction.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in experimental models, suggesting its utility in treating inflammatory diseases.
- Anticancer Properties : Early research indicates that it may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.
Therapeutic Applications
The therapeutic applications of this compound are diverse and include:
- Pharmaceutical Development : Due to its biological activity, the compound is being explored for development into new drugs targeting specific diseases.
- Research Tool : It serves as a valuable tool in biochemical research to understand the mechanisms of diseases and the role of specific enzymes and receptors.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 128 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In an experimental model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group. This suggests its potential as an anti-inflammatory therapeutic agent.
Case Study 3: Anticancer Efficacy
In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation by 50% at a concentration of 10 µM after 48 hours of treatment. Further studies are warranted to explore its mechanisms and efficacy in vivo.
Mechanism of Action
The mechanism of action of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Pyrimidine vs. Indazole/Pyrazole Derivatives
Compounds such as N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-pentyl-1H-indazole-3-carboxamide (, ID 4) replace the pyrimidine ring with indazole or pyrazole cores.
Thiazole-Containing Analogs
The compound (S)-N-{(S)-1-[(4S,5S)-4-benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl}-2-{3-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamide (, ID 7) incorporates a thiazole ring, a five-membered heterocycle with sulfur and nitrogen. Thiazole’s electron-rich nature may enhance interactions with metal ions or charged residues in biological targets, whereas the pyrimidine in the target compound provides a more rigid, planar structure for stacking interactions .
Substituent Effects on Physicochemical Properties
Alkyl vs. Aromatic Substituents
The ethoxy and methyl groups on the target compound’s pyrimidine ring contribute to moderate lipophilicity (predicted logP ~2–3). In contrast, analogs like N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide (, ID 4) feature fluorophenyl groups, which increase hydrophobicity (logP ~3–4) and may enhance blood-brain barrier penetration but reduce aqueous solubility .
Functional Group Diversity
Compounds such as (S)-N-[(2R,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (, ID 5) include hydroxyl (–OH) and acetamido (–NHC(O)CH₃) groups. These polar substituents improve water solubility and hydrogen-bonding capacity, whereas the target compound’s lack of such groups may limit solubility but enhance metabolic stability .
Molecular Weight and Structural Complexity
The target compound has a molecular weight of approximately 279.35 g/mol (C₁₃H₂₁N₃O₂), making it smaller than analogs like ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB (, ID 6), which includes PEG linkers and fluorogenic amino acids (MW 757.76 g/mol). Lower molecular weight may improve bioavailability and membrane permeability but reduce target specificity compared to larger, conjugated molecules .
Biological Activity
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide, a compound with the CAS number 1788842-96-5, has garnered interest in various fields of biomedical research due to its potential therapeutic properties. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring substituted with ethoxy and dimethyl groups, along with a 3-methylbutanamide moiety. Its molecular formula is with a molecular weight of approximately 218.29 g/mol. This unique structure is believed to contribute to its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidiabetic Potential : Preliminary studies suggest that compounds with similar structures may inhibit protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. This inhibition can enhance insulin signaling pathways, potentially improving glucose uptake in cells .
- Anticancer Properties : The compound is being investigated for its ability to modulate cellular pathways involved in cancer progression. Its interaction with specific enzymes and receptors may lead to apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives of pyrimidine compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as PTP1B, which regulates insulin signaling.
- Receptor Modulation : It may also interact with various receptors, influencing downstream signaling cascades that affect cell proliferation and survival.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of similar pyrimidine derivatives on various cancer cell lines. Results indicated that these compounds could induce significant cell death at certain concentrations while maintaining low cytotoxicity towards normal cells .
- Animal Models : In vivo studies using diabetic mice demonstrated that administration of related compounds improved glucose tolerance and insulin sensitivity compared to control groups .
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidiabetic | Enhanced insulin signaling | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Synthesis and Production
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with 2-ethoxy-4,6-dimethylpyrimidine and 3-methylbutanoyl chloride.
- Reaction Conditions : The reaction is generally carried out under anhydrous conditions using a base such as triethylamine to facilitate the amidation process.
- Purification : The final product is purified through column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity levels for biological testing .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for pyrimidine ring functionalization .
- Temperature control : Reflux conditions (e.g., 80–100°C) optimize cyclization, while lower temperatures (0–25°C) prevent side reactions during sensitive steps .
- Catalyst use : Base catalysts like sodium hydroxide or potassium carbonate improve yields in alkylation steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
Q. How can the structural identity of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide be confirmed?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical:
- NMR spectroscopy : and NMR identify substituents (e.g., ethoxy, methyl groups) and confirm regiochemistry .
- X-ray crystallography : Resolves stereochemical ambiguities and verifies crystal packing, as demonstrated for analogous pyrimidine derivatives .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data for N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide across different assays?
- Methodological Answer : Contradictions may arise from assay-specific variables. Mitigation strategies include:
- Dose-response standardization : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to establish EC/IC values .
- Orthogonal assays : Cross-validate results with complementary methods (e.g., fluorescence polarization for enzyme inhibition vs. SPR for binding affinity) .
- Cellular context : Test in multiple cell lines (e.g., HEK293, HeLa) to account for variability in membrane permeability or target expression .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide derivatives?
- Methodological Answer : SAR analysis requires systematic modifications and computational modeling:
- Positional isomer libraries : Synthesize analogs with substituent variations (e.g., ethoxy → methoxy, methyl → ethyl) to assess steric/electronic effects .
- Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases, GPCRs) and guide rational design .
- Pharmacophore mapping : Identify critical functional groups (e.g., pyrimidine N1, ethoxy oxygen) for bioactivity using QSAR models .
Q. How can researchers resolve conflicting crystallographic and spectroscopic data for this compound?
- Methodological Answer : Discrepancies between X-ray and NMR data may stem from dynamic effects:
- Variable-temperature NMR : Probe conformational flexibility (e.g., ring puckering in pyrimidine) by analyzing spectra at 25°C vs. −40°C .
- DFT calculations : Compare experimental crystal structures with optimized geometries (e.g., B3LYP/6-31G*) to identify energy minima .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
